(3R)-5,6-Difluoro-2,3-dihydrobenzo[b]furan-3-ylamine is a chemical compound classified under the category of benzofurans. This compound features a unique structure characterized by two fluorine atoms located at the 5 and 6 positions of the benzofuran ring, along with an amine group at the 3 position. The specific stereochemistry indicated by the (3R) configuration suggests that the compound may exhibit distinct biological activities and interactions due to its spatial arrangement of atoms.
This compound has garnered interest in various scientific fields, particularly in medicinal chemistry, due to its potential interactions with biological targets such as enzymes and receptors.
The synthesis of (3R)-5,6-difluoro-2,3-dihydrobenzo[b]furan-3-ylamine typically involves several key steps:
The synthetic routes may vary based on the desired yield and purity of the final product. Industrial production often focuses on optimizing these methods for scalability and cost-effectiveness, potentially employing catalytic methods and continuous flow processes to enhance efficiency.
The molecular formula for (3R)-5,6-difluoro-2,3-dihydrobenzo[b]furan-3-ylamine is , with a molecular weight of approximately 171.14 g/mol. The compound's structure can be represented in various formats:
InChI=1S/C8H7F2NO/c9-5-1-4-7(11)3-12-8(4)2-6(5)10/h1-2,7H,3,11H2/t7-/m0/s1
C1[C@@H](C2=CC(=C(C=C2O1)F)F)N
These representations highlight the compound's specific arrangement of atoms and functional groups.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇F₂N O |
| Molecular Weight | 171.14 g/mol |
| IUPAC Name | (3R)-5,6-difluoro-2,3-dihydro-1-benzofuran-3-amine |
| InChI Key | NKOQNQIOPYUDTK-ZETCQYMHSA-N |
| Isomeric SMILES | C1C@@HN |
(3R)-5,6-Difluoro-2,3-dihydrobenzo[b]furan-3-ylamine can participate in various chemical reactions:
For these reactions, common reagents include:
The major products formed from these reactions depend on specific conditions and reagents used. For instance, oxidation may yield oxides while substitution can produce a variety of substituted benzofuran derivatives.
The mechanism of action for (3R)-5,6-difluoro-2,3-dihydrobenzo[b]furan-3-ylamine involves its interaction with specific molecular targets such as enzymes or receptors. The presence of fluorine atoms and an amine group significantly influences binding affinity and specificity towards these targets. The exact pathways may vary depending on the biological context and specific interactions involved.
The physical properties of (3R)-5,6-difluoro-2,3-dihydrobenzo[b]furan-3-ylamine include:
Chemical properties encompass its reactivity with various agents based on its functional groups:
Further studies may provide insights into solubility, stability under various conditions, and potential hazards associated with handling this compound.
(3R)-5,6-Difluoro-2,3-dihydrobenzo[b]furan-3-ylamine has several scientific research applications:
This compound's unique structure and properties make it a valuable subject for ongoing research across multiple scientific disciplines.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: